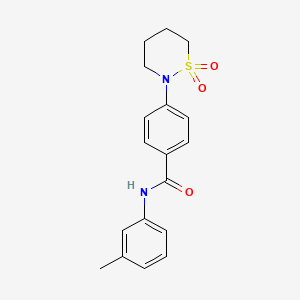

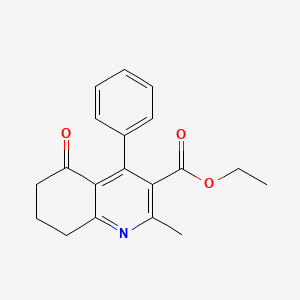

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C19H21NO3 . It has a molecular weight of 311.384 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C19H21NO3 . It has an average mass of 311.375 Da and a monoisotopic mass of 311.152130 Da .Scientific Research Applications

Synthesis and Cardiovascular Activity

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is involved in the synthesis of certain methyl and ethyl hexahydroquinoline derivatives. These compounds have been observed for their activity on calcium channel antagonists, which is crucial in cardiovascular research (Gupta & Misra, 2008).

Role in Synthesizing Fluoroquinolones

This compound is used in reactions leading to the production of [3 + 2] adducts, hexahydropyrrolo[1,2-a]quinolones, which are precursors of [a]-fused fluoroquinolones. This highlights its role in the synthesis of fluoroquinolones, a class of antibiotics (Tsoi et al., 2001).

Development of Quinoline Amino Acid Esters

A series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates have been developed using ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate. These esters are key intermediates for preparing other compounds, demonstrating the compound's utility in complex organic synthesis (Fathala & Pazdera, 2017).

Vanadium Coordination Chemistry

The compound is utilized in synthesizing bis[6-methyl-4-hydroxy-3-quinolinecarboxylate] mono(oxo)mono-hydroxy-vanadium(V), where it helps form a complex with vanadium. This has implications in coordination chemistry and potential material science applications (Gao, 2005).

Neuroprotection and Acetylcholinesterase Inhibition

This compound is involved in synthesizing derivatives that inhibit acetylcholinesterase and protect against calcium overload and free radicals, important for neurological research and potential therapeutic applications (Marco-Contelles et al., 2006).

Dyes for Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates synthesized from the compound have shown potential as dyes in liquid crystal displays, indicating its role in materials science and electronic display technology (Bojinov & Grabchev, 2003).

Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication

The compound's derivatives have been studied for their photovoltaic properties, suggesting applications in the fabrication of organic-inorganic photodiodes, which are essential components in solar energy technology (Zeyada et al., 2016).

Properties

IUPAC Name |

ethyl 2-methyl-5-oxo-4-phenyl-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSDYUOEXXLGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

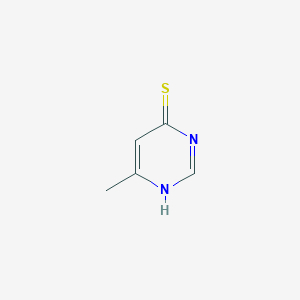

CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2376142.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)

![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)

![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)